Product packaging for 2-(Pyridin-2-Yl)Butanoic acid(Cat. No.:)

2-(Pyridin-2-Yl)Butanoic acid

Cat. No.: B13335439
M. Wt: 165.19 g/mol
InChI Key: MKUODSJQBSRNLF-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)butanoic acid (CAS 1314887-35-8) is an organic compound with a molecular formula of C 9 H 11 NO 2 and a molecular weight of 165.19 g/mol [ 1 ]. Its structure features a pyridine heterocycle directly linked to a butanoic acid chain, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound is primarily used as a versatile building block for the synthesis of more complex molecules. The presence of both the nitrogen-containing pyridine ring and the carboxylic acid functional group allows for diverse chemical modifications and molecular interactions, facilitating its application in the development of potential pharmaceutical candidates and biochemical probes. Applications and Research Value: Researchers utilize this compound as a key intermediate in organic synthesis. Its molecular framework is commonly employed in the design and construction of compounds for screening and biological evaluation. The specific placement of the pyridine ring can influence the physicochemical properties and binding affinity of the resulting molecules, making it a crucial element in structure-activity relationship (SAR) studies. Handling and Storage: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses. While specific handling precautions for this compound are not fully detailed in the search results, it is recommended to standard laboratory practices, including the use of personal protective equipment and working in a well-ventilated area. For the most accurate and safe handling procedures, consult the corresponding Safety Data Sheet (SDS) [ 1 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B13335439 2-(Pyridin-2-Yl)Butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C9H11NO2/c1-2-7(9(11)12)8-5-3-4-6-10-8/h3-7H,2H2,1H3,(H,11,12)

InChI Key

MKUODSJQBSRNLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=N1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 2 Yl Butanoic Acid

Established Reaction Pathways and Strategies

The construction of the 2-(pyridin-2-yl)butanoic acid scaffold relies on a range of classical and modern synthetic organic chemistry reactions. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of the reaction, and tolerance to various functional groups.

Approaches Involving Pyridine (B92270) Ring Functionalization

One common strategy for the synthesis of this compound involves the formation of a carbon-carbon bond at the 2-position of a pyridine ring with a four-carbon building block. This can be achieved through the alkylation of pyridines. Because pyridine is an electron-deficient heteroarene, direct Friedel-Crafts type alkylations are generally not feasible unless the pyridine ring is substituted with electron-donating groups. youtube.com

However, alternative methods such as the addition of alkyl radicals or the alkylation of metalated pyridines provide viable routes. For instance, the deprotonation of pyridine at the 2-position using a strong base like butyllithium in the presence of an additive can generate a 2-pyridyllithium species, which can then be reacted with a suitable four-carbon electrophile.

Another approach involves the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride (B1165640), which can afford 2-substituted pyridines in good yields. organic-chemistry.org

Reaction TypeReagentsKey Features
Alkylation of Metalated PyridinePyridine, Strong Base (e.g., n-BuLi), Four-carbon electrophileRequires careful control of reaction conditions to achieve regioselectivity.
From Pyridine N-oxidePyridine N-oxide, Grignard Reagent, Acetic AnhydrideProvides a route to 2-substituted pyridines. organic-chemistry.org

Synthesis via Butanoic Acid Chain Elaboration

An alternative synthetic approach starts with a simpler 2-substituted pyridine, such as 2-pyridylacetic acid or its ester, and elaborates the butanoic acid side chain. This can be achieved through a sequence of reactions involving C-C bond formation at the α-position of the acetic acid moiety.

For example, the enolate of a 2-pyridylacetate ester can be generated using a suitable base and then reacted with an ethyl halide to introduce the additional two carbon atoms required for the butanoic acid chain. Subsequent hydrolysis of the ester group would then yield the desired this compound. The synthesis of 2-pyridylacetic acid itself can be accomplished by the hydrolysis of ethyl 2-pyridylacetate with a base such as potassium hydroxide. chemicalbook.com

Decarboxylative Michael-type additions have also been explored, where 2-pyridylacetic acid hydrochloride can act as a pronucleophile in reactions with suitable Michael acceptors under basic conditions. nih.gov

Starting MaterialKey TransformationReagents
2-Pyridylacetic acid esterα-AlkylationBase (e.g., LDA), Ethyl halide
2-Pyridylacetic acidDecarboxylative Michael AdditionMichael acceptor, Base

Condensation and Coupling Reaction Strategies

Modern cross-coupling reactions offer powerful tools for the synthesis of α-aryl carboxylic acids, including this compound. Palladium-catalyzed α-arylation of carboxylic acids and their derivatives is a prominent strategy. nih.gov This approach involves the coupling of an enolate of a butanoic acid derivative with a 2-halopyridine. The direct α-arylation of free carboxylic acids has been a challenge due to the acidity of the carboxylic proton, but traceless protecting group strategies have been developed to overcome this limitation. nih.gov

Suzuki-Miyaura cross-coupling reactions can also be employed, for example, by coupling a 2-pyridylboronic acid derivative with an α-halo butanoic acid ester, followed by hydrolysis. A variety of palladium catalysts and ligands can be used to facilitate this transformation.

Reaction TypeCoupling PartnersCatalyst/Reagents
Palladium-catalyzed α-ArylationButanoic acid derivative, 2-HalopyridinePalladium catalyst, Ligand, Base
Suzuki-Miyaura Coupling2-Pyridylboronic acid derivative, α-Halo butanoic acid esterPalladium catalyst, Base

Enantioselective Synthesis of this compound and its Chiral Analogues

The development of methods for the enantioselective synthesis of this compound is of significant interest due to the importance of chiral carboxylic acids in medicinal chemistry and materials science.

Asymmetric Catalysis in C-C Bond Formation at the α-Position

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched α-aryl carboxylic acids. This can be achieved through the use of chiral catalysts that control the stereochemistry of the C-C bond formation at the α-position of the butanoic acid chain.

One such strategy is the catalytic asymmetric cross-coupling of α-halo carbonyl compounds with aryl metal reagents. organic-chemistry.org The use of chiral ligands in conjunction with transition metal catalysts, such as palladium or nickel, can induce high levels of enantioselectivity in the α-arylation of ketone enolates, a transformation that is conceptually similar to the synthesis of the target molecule. nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for a variety of asymmetric transformations. beilstein-journals.org The development of novel chiral pyridine-derived ligands continues to be an active area of research for asymmetric catalysis. nih.gov

Catalytic SystemReaction TypeKey Features
Chiral Palladium or Nickel ComplexesAsymmetric α-ArylationEnables the direct formation of a stereogenic center at the α-position.
Chiral Phosphoric AcidsVarious Asymmetric ReactionsAct as chiral Brønsted acid catalysts.

Chiral Pool Derivations (e.g., from Amino Acids like Aspartic Acid)

The chiral pool, which consists of readily available, enantiomerically pure natural products, offers a valuable source of chirality for asymmetric synthesis. wikipedia.org Amino acids, in particular, are versatile starting materials for the synthesis of chiral compounds. researchgate.net

The general approach involves protecting the functional groups of the starting amino acid, followed by a series of transformations to construct the desired carbon skeleton, and finally deprotection to yield the target molecule. This methodology highlights the utility of the chiral pool for accessing complex, enantiomerically pure molecules.

Chiral Pool SourceTarget AnalogueKey Synthetic Step
L-Aspartic Acid(S)-2-amino-4-oxo-4-(pyridine-2-yl)butanoic acidChemoselective nucleophilic substitution with 2-lithiopyridine. scielo.br

Diastereoselective Control in Synthetic Sequences

The synthesis of specific stereoisomers of this compound is critical, as biological activity is often confined to a single enantiomer or diastereomer. Methodologies developed for other 2-arylpropionic and alkanoic acids are highly relevant and offer precise control over stereochemistry. tandfonline.comnih.gov

A prominent strategy involves the use of chiral auxiliaries, such as Evans' oxazolidinone derivatives. In this approach, the chiral auxiliary is attached to a precursor molecule, directing the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the desired enantiomerically enriched carboxylic acid. This method is noted for its high degree of stereoselectivity, although it requires additional steps for attaching and removing the auxiliary. tandfonline.com

Another powerful technique is asymmetric hydrogenation. This method can be applied to an unsaturated precursor of the target acid, using a chiral catalyst to selectively form one stereoisomer. nih.gov Catalytic asymmetric hydrovinylation of a vinylpyridine precursor also presents a viable route, offering excellent yields, regioselectivity, and enantioselectivity for the branched product, which can then be converted to the final acid. nih.gov

These methods leverage different principles—substrate control with chiral auxiliaries versus catalyst control in asymmetric hydrogenation—to achieve high diastereomeric excess.

Table 1: Comparison of Diastereoselective Synthesis Strategies

Synthetic Strategy Principle Key Reagents/Catalysts Advantages Considerations
Chiral Auxiliaries Substrate-controlled stereoselection Evans' Oxazolidinones, (S)-valinol derivatives High diastereoselectivity, reliable outcomes Requires stoichiometric use of chiral auxiliary, additional protection/deprotection steps. tandfonline.com
Asymmetric Hydrogenation Catalyst-controlled stereoselection Chiral metal catalysts (e.g., Rhodium, Ruthenium complexes) High enantiomeric excess, catalytic nature reduces chiral waste Requires synthesis of unsaturated precursor, catalyst sensitivity. nih.gov

| Asymmetric Hydrovinylation | Catalytic C-C bond formation | Chiral Palladium or Nickel complexes | High yields and enantioselectivities from simple precursors. nih.gov | Requires vinyl arene starting material, potential for side reactions. |

Green Chemistry Principles Applied to this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pyridine derivatives. nih.govijarsct.co.in These approaches aim to improve efficiency, reduce waste, and minimize the use of hazardous materials.

Microwave-assisted synthesis has emerged as a significant green chemistry tool. nih.govacs.org By providing rapid and uniform heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and increase product yields. ijarsct.co.in This technique is applicable to various steps in pyridine derivative synthesis, enhancing reaction selectivity and minimizing the formation of byproducts. nih.gov

Other key green strategies include the use of environmentally benign solvents (such as water or ethanol), solvent-free reaction conditions, and the development of one-pot multicomponent reactions. nih.govresearchgate.net One-pot syntheses are particularly advantageous as they reduce the number of intermediate purification steps, saving time, resources, and reducing waste streams. The use of green catalysts, which can be recovered and reused, further contributes to the sustainability of the process. nih.gov

Table 2: Application of Green Chemistry Principles in Pyridine Derivative Synthesis

Green Chemistry Principle Application Example Benefits
Microwave-Assisted Synthesis Accelerated condensation and cyclization reactions. nih.govacs.org Reduced reaction time, lower energy use, improved yields. ijarsct.co.in
Green Solvents Using water or ethanol instead of chlorinated solvents. nih.gov Reduced toxicity and environmental impact.
One-Pot Reactions Multicomponent synthesis of functionalized pyridines. researchgate.net Increased efficiency, reduced waste from intermediate workups.

| Green Catalysts | Use of recoverable and reusable catalysts. nih.gov | Minimized catalyst waste, lower process cost. |

Considerations for Scalable and Industrial Synthesis Pathways

Transitioning a synthetic route from the laboratory to an industrial scale introduces a unique set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. For this compound, scalability requires careful optimization of reaction conditions and selection of robust, cost-effective methodologies.

A key consideration is the avoidance of hazardous reagents and difficult-to-handle reaction conditions. For example, processes requiring cryogenic temperatures or high pressures can be expensive and complex to implement on a large scale. nih.gov Similarly, the use of precious metal catalysts, while effective, can be a significant cost driver. Developing methodologies that rely on more abundant and less expensive catalysts is crucial for industrial application. nih.gov

Process optimization to maximize throughput is also essential. This includes increasing reaction concentrations, minimizing the number of unit operations (such as extractions and distillations), and designing purification methods like crystallization that are more amenable to large-scale production than chromatography. nih.gov A scalable synthesis should be designed for robustness, meaning it can consistently deliver the product in high yield and purity despite minor variations in reaction parameters.

Table 3: Key Considerations for Scalable Synthesis

Consideration Objective Example Strategy
Cost of Goods Minimize the cost of raw materials and reagents. Replace expensive noble metal catalysts with base metal alternatives or develop catalyst-free pathways. nih.gov
Process Safety Avoid highly toxic, explosive, or thermally unstable reagents and intermediates. Select synthetic routes that use stable, commercially available starting materials.
Efficiency and Throughput Maximize the amount of product produced per unit of time and reactor volume. Develop one-pot or telescopic syntheses to eliminate intermediate isolation steps. nih.gov
Waste Management Minimize the generation of hazardous waste. Employ catalytic reactions over stoichiometric ones; recycle solvents and reagents where feasible.

| Regulatory Compliance | Ensure the process meets the standards of regulatory bodies (e.g., for pharmaceutical intermediates). | Maintain rigorous process control and documentation; ensure purity profiles are well-characterized. |

Chemical Reactivity and Mechanistic Studies of 2 Pyridin 2 Yl Butanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 2-(Pyridin-2-yl)butanoic acid undergoes a range of reactions typical for this functional group, including esterification, amidation, decarboxylation, and salt formation. The mechanisms of these reactions are often influenced by the adjacent pyridine (B92270) ring.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.com However, the basic nitrogen of the pyridine ring can be protonated by the strong acid catalyst, which can complicate the reaction. google.com An alternative method involves using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or employing a large excess of the alcohol as both reactant and solvent to drive the equilibrium towards the ester product. fishersci.co.ukquora.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid to facilitate attack by an amine. This is typically accomplished by converting the carboxylic acid into a more reactive intermediate. Common methods include:

Acyl Chloride Formation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acyl chloride, which readily reacts with amines to form the amide. nih.govresearchgate.net

Coupling Reagents: A wide array of peptide coupling reagents can be used to facilitate amidation under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxyl group to form a highly reactive intermediate that is then attacked by the amine. fishersci.co.uknih.gov

The table below summarizes common conditions for these transformations, based on general procedures for pyridine carboxylic acids.

Transformation Reagents and Conditions Intermediate Notes
Esterification Alcohol (e.g., ROH), H₂SO₄ (cat.), HeatProtonated CarbonylEquilibrium-driven reaction; excess alcohol is often used as the solvent. masterorganicchemistry.comquora.com
Amidation 1. SOCl₂ or (COCl)₂2. Amine (R'NH₂)Acyl ChlorideHighly reactive; often proceeds in high yield. researchgate.net
Amidation Amine (R'NH₂), Coupling Agent (e.g., EDC, HATU)Activated Ester/O-AcylisoureaMilder conditions, suitable for sensitive substrates. fishersci.co.uk

This table presents generalized data for pyridine carboxylic acids.

The decarboxylation of α-picolinic acids and their derivatives is a well-studied reaction, often proceeding via the Hammick reaction mechanism when heated in the presence of a carbonyl compound. wikipedia.org For this compound, thermal decarboxylation is facilitated by the pyridine nitrogen atom.

The proposed mechanism involves the formation of a zwitterionic intermediate upon heating. stackexchange.com This intermediate can then lose carbon dioxide to form a resonance-stabilized ylide or a 2-pyridyl carbanion. wikipedia.orgresearchgate.net This intermediate is nucleophilic and can react with electrophiles present in the reaction mixture, such as aldehydes or ketones in the classic Hammick reaction, to form new carbon-carbon bonds. wikipedia.org

The rate of decarboxylation for pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Acids with the carboxyl group at the 2-position (α-position), such as picolinic acid, decarboxylate much more readily than those with the group at the 3- or 4-position. stackexchange.com This is attributed to the ability of the nitrogen atom to stabilize the negative charge that develops on the ring during the transition state of CO₂ elimination. stackexchange.comresearchgate.net The presence of the propyl group on the α-carbon in this compound would further influence the stability of the carbanionic intermediate and thus the rate of decarboxylation compared to unsubstituted picolinic acid.

As an amphoteric molecule, this compound can form salts with both acids and bases.

Reaction with Bases: The carboxylic acid proton is acidic and will react with a base (e.g., sodium hydroxide, potassium carbonate) to form a carboxylate salt and water.

Reaction with Acids: The lone pair of electrons on the pyridine nitrogen atom is basic and can be protonated by strong acids (e.g., hydrochloric acid, sulfuric acid) to form a pyridinium (B92312) salt. google.com This protonation makes the pyridine ring significantly more electron-deficient.

The formation of these salts alters the physical properties of the compound, such as its solubility in various solvents.

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic makes it generally unreactive towards electrophilic attack but more susceptible to nucleophilic attack compared to benzene (B151609).

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more difficult than on benzene. wikipedia.org The reasons for this reduced reactivity are twofold:

The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. youtube.com

The reaction conditions for many EAS reactions (e.g., nitration, sulfonation) involve strong acids. These acids protonate the pyridine nitrogen, creating a positively charged pyridinium ion, which is even more strongly deactivated. wikipedia.orgyoutube.com

If substitution does occur, it is directed primarily to the C-3 and C-5 positions (meta to the nitrogen), as the transition states for ortho and para attack are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen center. youtube.com For this compound, the 2-alkylcarboxylic acid substituent is also a deactivating, meta-directing group, further reinforcing the difficulty of EAS and directing any potential substitution to the C-5 and, to a lesser extent, C-3 positions. Consequently, forcing conditions, such as high temperatures, are typically required to achieve any significant yield in EAS reactions on such substituted pyridines. youtube.com

Feature Benzene Pyridine
Relative Reactivity More reactiveLess reactive (deactivated)
Effect of Acid Catalyst Lewis acids activate the electrophile. masterorganicchemistry.comStrong acids protonate nitrogen, causing further deactivation. wikipedia.org
Typical Conditions MilderHarsher (e.g., high temperatures). youtube.com
Directing Effect N/AMeta-directing (to C-3, C-5). youtube.com

This table provides a general comparison of electrophilic aromatic substitution reactivity.

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene. wikipedia.org These reactions are particularly favored when a good leaving group (such as a halide) is present on the ring, especially at the 2- or 4-positions. The reaction proceeds through a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. wikipedia.orgmasterorganicchemistry.com

In the absence of a leaving group, reactions like the Chichibabin reaction can occur, where an amide anion (e.g., from NaNH₂) attacks the pyridine ring, typically at the 2- or 6-position, displacing a hydride ion to form an aminopyridine. wikipedia.org For this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be directed towards the 6-position (ortho) and the 4-position (para), as attack at these sites allows for effective resonance stabilization of the anionic intermediate by the ring nitrogen. wikipedia.orgnih.gov The bulky 2-substituent may sterically hinder attack at the 6-position to some extent.

N-Oxidation and Heterocyclic Transformations

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, a common reaction for heterocyclic amines. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The N-oxidation converts the pyridine moiety into a pyridine N-oxide, altering the electronic properties of the ring and enabling further transformations.

The resulting compound, 2-(Pyridin-2-yl-1-oxide)butanoic acid, can undergo subsequent heterocyclic transformations, most notably the Boekelheide rearrangement. acs.orgwikipedia.org This reaction is characteristic of 2-alkylpyridine N-oxides and involves treating the N-oxide with an anhydride (B1165640), such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org

The mechanism proceeds through several key steps:

O-Acylation: The N-oxide oxygen attacks the anhydride, forming an O-acyl pyridinium intermediate.

Deprotonation: A base, typically the corresponding carboxylate anion, removes the acidic proton from the α-carbon of the butanoic acid chain, creating a neutral ylide-like intermediate.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The core step of the reaction involves a concerted rearrangement where a new C-O bond is formed at the pyridine C6 position and the N-O bond is cleaved.

Hydrolysis: The resulting acetate (B1210297) ester intermediate is hydrolyzed during workup to yield the final product, a 2-(1-hydroxy-6-oxo-1,6-dihydropyridin-2-yl)butanoic acid derivative.

This rearrangement provides a powerful method for functionalizing the pyridine ring system, leveraging the initial N-oxidation to facilitate subsequent skeletal changes.

Reactions at the α-Carbon of the Butanoic Acid Chain

The α-carbon of this compound, being adjacent to both the carboxylic acid group and the pyridine ring, is an active site for various chemical reactions.

Formation of Carbonyl-Containing Derivatives

The formation of new carbonyl-containing derivatives at the α-position hinges on the generation of an enolate or enediolate intermediate. masterorganicchemistry.com Due to the high acidity of the carboxylic proton, a strong base is required to deprotonate the α-carbon. Typically, two equivalents of a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) are used at low temperatures. The first equivalent deprotonates the carboxylic acid, and the second removes the α-proton to form a lithium enediolate.

This preformed enediolate is a potent nucleophile and can react with various electrophiles to introduce new carbonyl-containing groups. For instance, reaction with an acyl chloride or an ester would result in α-acylation, yielding a β-keto acid derivative. This approach, while based on fundamental enolate chemistry, is challenging for this compound due to the potential for competing reactions and the unreactive nature of some 2-pyridylacetic acids in enolate-based alkylations. nih.gov

Reaction Type Reagents Intermediate Expected Product Type
α-Acylation1. 2 equiv. LDA2. R-COCl (Acyl Chloride)Enediolateβ-Keto Acid Derivative
Aldol-type Addition1. 2 equiv. LDA2. R-CHO (Aldehyde)Enediolateα-(1-hydroxyalkyl) Derivative

Nucleophilic Substitution Reactions at the α-Position

A primary route for introducing nucleophiles at the α-position involves an initial halogenation step, followed by substitution. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the α-halogenation of carboxylic acids. doubtnut.comlibretexts.org This reaction involves treating this compound with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org

The mechanism first involves the formation of an acyl bromide, which can then tautomerize to its enol form. This enol readily attacks Br₂, leading to selective bromination at the α-carbon. byjus.com The resulting α-bromo acyl bromide can then be hydrolyzed during aqueous workup to yield 2-bromo-2-(pyridin-2-yl)butanoic acid.

This α-bromo derivative is an excellent substrate for SN2 reactions. pressbooks.pub A wide range of nucleophiles can be used to displace the bromide, leading to various α-substituted derivatives. A prominent example is the synthesis of α-amino acids, where the α-bromo acid is treated with excess ammonia (B1221849). pressbooks.publibretexts.org The reaction proceeds via nucleophilic attack of ammonia on the α-carbon, displacing the bromide and forming the corresponding α-amino acid after an acid-base workup.

Step Reaction Name Reagents Intermediate/Product
1. HalogenationHell-Volhard-ZelinskyBr₂, PBr₃ (cat.)2-Bromo-2-(pyridin-2-yl)butanoic acid
2. SubstitutionSN2 AminationExcess NH₃2-Amino-2-(pyridin-2-yl)butanoic acid
2. SubstitutionSN2 ThiolationNaSH2-Mercapto-2-(pyridin-2-yl)butanoic acid

Mechanistic Investigations of Complex Reaction Outcomes and By-product Formation

The reactivity of this compound is often more complex than straightforward reaction schemes suggest, with mechanistic pathways that can lead to unexpected by-products.

One area of complexity arises in the Boekelheide rearrangement of the corresponding N-oxide. While often depicted as a concerted pericyclic reaction, studies on analogous systems suggest that the mechanism can be more nuanced. researchgate.netnih.gov Under certain conditions, particularly at higher temperatures, the reaction may proceed, at least in part, through radical intermediates. nih.gov The homolytic cleavage of the weak N-O bond in the O-acylated intermediate can generate a (pyridin-2-yl)methyl-type radical. This radical species can lead to a variety of by-products. For example, if the reaction is run in a solvent that can act as a hydrogen atom donor, solvent-incorporated products may be formed. researchgate.netnih.gov Dimerization of the radical intermediate is another potential side reaction. The competition between the concerted researchgate.netresearchgate.net-sigmatropic, ionic, and radical pathways makes predicting the product distribution challenging and highly dependent on reaction conditions. researchgate.net

Another significant side reaction for this compound is decarboxylation. Pyridylacetic acids, particularly those substituted at the 2- and 4-positions, are known to lose CO₂ with relative ease upon heating. nih.gov Quantum chemical calculations and kinetic studies on related compounds suggest a mechanism involving a zwitterionic intermediate. nih.gov The pyridine nitrogen can be protonated by the carboxylic acid group, forming a pyridinium zwitterion. This intermediate facilitates the cleavage of the C-C bond, releasing carbon dioxide and forming a resonance-stabilized ylide/carbanion, which is then protonated to give 2-propylpyridine (B1293518). The stability of this intermediate, where the negative charge at the α-carbon is stabilized by the adjacent positively charged pyridinium ring, significantly lowers the activation energy for decarboxylation compared to its 3-pyridyl isomer. This inherent instability is a critical consideration in any reaction involving this compound, as heating can lead to the formation of 2-propylpyridine as a major by-product.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Experimental ¹H NMR data for 2-(Pyridin-2-yl)butanoic acid could not be located in the searched scientific literature. Theoretically, the ¹H NMR spectrum would display distinct signals corresponding to the protons on the pyridine (B92270) ring and the butanoic acid chain. The four aromatic protons on the pyridine ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The single proton on the chiral carbon (C2) would likely be a triplet or a more complex multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene group (C3) protons would present as a multiplet, and the terminal methyl group (C4) protons would appear as a triplet in the upfield region. The acidic proton of the carboxyl group would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Specific ¹³C NMR spectral data for this compound is not available in the reviewed literature. A predicted spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 170-180 ppm). The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The chiral carbon (C2), the methylene carbon (C3), and the methyl carbon (C4) would appear in the upfield aliphatic region.

No 2D NMR studies, such as COSY, HSQC, HMBC, or [¹H-¹⁵N] NMR, specifically for this compound were found. Such experiments would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, a [¹H-¹⁵N] HSQC or HMBC experiment could confirm the position of the butanoic acid substituent on the pyridine ring by showing a correlation between the pyridine nitrogen and nearby protons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

No experimental FTIR spectrum for this compound was found in the public domain. Based on its structure, the FTIR spectrum is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid group. researchgate.net A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. researchgate.net Vibrations associated with the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aliphatic chain would be observed around 2850-3000 cm⁻¹.

No experimental Raman spectrum for this compound could be located. Raman spectroscopy would provide complementary information to FTIR. The symmetric stretching of the pyridine ring, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1000 cm⁻¹. The C=O stretch would also be visible, though generally weaker than in the IR spectrum. Aromatic C-H stretching modes above 3000 cm⁻¹ and aliphatic C-H modes below 3000 cm⁻¹ would also be present.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental formula by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₁NO₂), the theoretical monoisotopic mass can be calculated with high precision.

Experimental determination via HRMS, often using techniques like Time-of-Flight (TOF) mass spectrometry, would yield a mass value extremely close to the theoretical value. The minute difference between the measured and calculated mass, typically expressed in parts per million (ppm), serves as a powerful confirmation of the compound's identity. lcms.cz For instance, the structure of complex heterocyclic compounds, including derivatives of pyridine-2-yl butanoic acid, has been successfully justified using HRMS data. nih.gov In metabolic studies, HRMS has been employed to identify novel metabolites, such as 4-(methylthio)-4-(pyridin-3-yl)butanoic acid, by providing robust mass evidence. nih.gov The analysis of the protonated molecule, [M+H]⁺, is common.

Table 1: HRMS Data for Molecular Formula Confirmation

Parameter Value
Molecular Formula C₉H₁₁NO₂
Theoretical Monoisotopic Mass 165.07898 Da
Theoretical [M+H]⁺ Mass 166.08626 Da

Note: The theoretical masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). Experimental values would be compared against these to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms-id.ca It is highly effective for assessing the purity of volatile or semi-volatile compounds and providing structural information through fragmentation patterns.

For a carboxylic acid like this compound, direct analysis by GC-MS can be challenging due to its polarity and relatively low volatility. Therefore, chemical derivatization is often employed to convert the carboxylic acid group into a less polar and more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. jfda-online.com This process improves chromatographic peak shape and thermal stability. jfda-online.com

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum displays a unique pattern of fragment ions that serves as a chemical "fingerprint." While a spectrum for the exact title compound is not publicly available, analysis of the isomeric compound 4-(Pyridin-2-yl)butanoic acid shows characteristic fragments. nih.gov The molecular ion peak ([M]⁺) confirms the molecular weight, while other major peaks arise from predictable bond cleavages, such as the loss of the carboxylic acid group or fragmentation of the alkyl chain. nih.govdocbrown.info A key fragmentation for carboxylic acids is the McLafferty rearrangement, which often produces a prominent peak. docbrown.info

Table 2: Representative GC-MS Fragmentation Data for an Isomer, 4-(Pyridin-2-yl)butanoic acid

m/z (mass-to-charge ratio) Proposed Fragment Ion Source of Information
165 [C₉H₁₁NO₂]⁺ (Molecular Ion) nih.gov
120 [M - COOH]⁺ nih.gov
106 [M - CH₂CH₂COOH]⁺ nih.gov

This table is based on data for the isomer 4-(Pyridin-2-yl)butanoic acid and serves as an illustrative example of the fragmentation patterns expected for pyridinyl butanoic acids.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions associated with its pyridine ring, an aromatic heterocycle.

The principal transitions are:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. They typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These absorptions are generally weaker than π → π* transitions.

The carboxylic acid group itself is a weak chromophore, with its n → π* transition occurring at a lower wavelength, often overlapping with the more intense pyridine absorptions. The solvent used for analysis can influence the position and intensity of these absorption bands. Theoretical methods, such as Density Functional Theory (DFT), can also be used to calculate and predict the UV-Vis spectra of butanoic acid derivatives. biointerfaceresearch.com

Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions

Wavelength Range (nm) Molar Absorptivity (ε) Transition Type Associated Chromophore
~200-220 nm High π → π* Pyridine Ring
~250-270 nm Moderate to High π → π* Pyridine Ring
~270-290 nm Low n → π* Pyridine Ring (Nitrogen lone pair)

Note: These are generalized ranges. The exact λmax values and molar absorptivities would need to be determined experimentally.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides definitive data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

While the specific crystal structure of this compound is not reported in the reviewed literature, studies on closely related molecules, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid, demonstrate the utility of this technique. uomphysics.net In such structures, the carboxylic acid group is a key participant in forming strong intermolecular hydrogen bonds, often leading to the formation of dimers or extended chain motifs in the crystal lattice. uomphysics.net The pyridine nitrogen atom can also act as a hydrogen bond acceptor. uomphysics.net The conformation of the butanoic acid chain and the relative orientation of the pyridine ring are also precisely defined. The structures of various other heterocyclic compounds have been elucidated using X-ray diffraction. nih.govdntb.gov.ua

Table 4: Example Crystallographic Data for a Related Compound, 4-oxo-4-(pyridin-2-ylamino)butanoic acid

Parameter Value Source of Information
Crystal System Monoclinic uomphysics.net
Space Group P2₁/c uomphysics.net
a (Å) 5.3458(2) uomphysics.net
b (Å) 9.9443(4) uomphysics.net
c (Å) 17.6163(7) uomphysics.net
β (°) 95.968(2) uomphysics.net
Volume (ų) 931.32(6) uomphysics.net

This table presents data for a related structure to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
4-(Pyridin-2-yl)butanoic acid
4-oxo-4-(pyridin-2-ylamino)butanoic acid
4-(methylthio)-4-(pyridin-3-yl)butanoic acid
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid
5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids
Carbon
Hydrogen
Nitrogen
Oxygen
Methyl ester

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, routinely used to evaluate the geometric and electronic properties of organic compounds. biointerfaceresearch.comresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, paired with basis sets like 6-31+G(d) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. biointerfaceresearch.comresearchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. biointerfaceresearch.com For molecules related to 2-(Pyridin-2-Yl)Butanoic acid, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. ahievran.edu.tr These theoretical values can be validated by comparison with experimental data from techniques like X-ray crystallography, where available for similar compounds. ahievran.edu.trresearchgate.net For instance, studies on 4-oxo-4-(pyridin-3-ylamino)butanoic acid, a positional isomer, involved detailed analysis of its crystal structure, providing a benchmark for calculated geometries. researchgate.net The optimization process confirms that the calculated structure is a true energy minimum by ensuring there are no imaginary vibrational frequencies. biointerfaceresearch.com

The electronic characteristics of a molecule are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govimist.ma The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netscience.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. science.gov In molecules containing a pyridine (B92270) ring and a carboxylic acid group, the HOMO is often localized on the aromatic pyridine ring, while the LUMO may be distributed across the acid moiety or the entire molecule, facilitating intramolecular charge transfer (ICT). biointerfaceresearch.comd-nb.info This transfer of electron density from the donor (pyridine) to the acceptor (butanoic acid) portion is fundamental to the molecule's electronic behavior. biointerfaceresearch.com

Table 1: Illustrative Frontier Orbital Data for a Related Butanoic Acid Derivative (Data based on a study of 4-((4-acetyl-4H-thiazolo[5,4-b]indol-2-yl)amino)-4-oxobutanoic acid) biointerfaceresearch.com

ParameterValue (eV)
EHOMO-6.21
ELUMO-2.66
Energy Gap (ΔE)3.55

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govahievran.edu.tr Calculated harmonic vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. tandfonline.com For a molecule like this compound, key vibrational modes would include the C=O stretch of the carboxylic acid, C-H stretching of the pyridine ring and alkyl chain, and various ring vibrations. nih.govtandfonline.com There is often good agreement between the scaled theoretical wavenumbers and experimental spectra, which confirms the optimized molecular structure. biointerfaceresearch.comtandfonline.com

Table 2: Typical Vibrational Frequencies for Key Functional Groups (Based on general data from related compounds) nih.govtandfonline.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3100 - 3000Pyridine Ring
C-H Stretch (Aliphatic)3000 - 2850Butanoic Acid Chain
C=O Stretch1720 - 1680Carboxylic Acid
C=C, C=N Stretch1600 - 1400Pyridine Ring
C-H In-plane Bend1300 - 1000Pyridine Ring
C-H Out-of-plane Bend950 - 600Pyridine Ring

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. wuxiapptec.comresearchgate.net The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net

Red regions indicate the most negative potential, highlighting electron-rich areas that are susceptible to electrophilic attack. biointerfaceresearch.com

Blue regions represent the most positive potential, indicating electron-deficient areas prone to nucleophilic attack. biointerfaceresearch.comresearchgate.net

Green regions denote areas of neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, identifying them as primary sites for electrophilic interaction and hydrogen bonding. biointerfaceresearch.comresearchgate.net The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, marking it as the most probable site for deprotonation. wuxiapptec.com

Molecular Modeling and Simulation Approaches

Computational chemistry and theoretical modeling provide powerful tools for investigating the properties of this compound at the molecular level. These methods offer insights into its electronic structure, conformational preferences, and potential interactions with biological targets, thereby guiding further experimental research. While specific published modeling studies on this compound are not abundant in the public domain, the methodologies applied to structurally similar pyridine and butanoic acid derivatives are well-established and directly applicable. These approaches primarily include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method widely used to predict the electronic structure of molecules. For a molecule like this compound, DFT calculations can be employed to determine a variety of molecular properties. Typically, these calculations involve geometry optimization to find the lowest energy conformation of the molecule. A common approach is to use a functional, such as B3LYP, combined with a basis set like 6-31G(d) or higher for greater accuracy. biointerfaceresearch.comresearchgate.net

Key parameters derived from DFT studies on related pyridine carboxylic acids include:

Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles of the most stable molecular structure.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions. nih.gov

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from FT-IR and Raman spectroscopy) to confirm the molecular structure. tandfonline.com

The following table presents a representative set of data that would be generated from DFT calculations on a pyridine carboxylic acid derivative, illustrating the type of information that can be obtained for this compound.

ParameterRepresentative Value/DescriptionComputational MethodReference
Optimized Geometry Stable conformation with specific bond lengths and anglesDFT/B3LYP/6-311++G(d,p) tandfonline.com
EHOMO Energy of the Highest Occupied Molecular OrbitalDFT/B3LYP/6-311G(d,p) researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalDFT/B3LYP/6-311G(d,p) researchgate.net
Energy Gap (ΔE) Difference between ELUMO and EHOMODFT/B3LYP/6-311G(d,p) researchgate.net
Molecular Electrostatic Potential (MEP) Identification of positive and negative potential regionsDFT/B3p86/6–31++G* nih.gov

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its dynamic behavior in different environments, such as in aqueous solution or in the presence of a biological macromolecule like a protein. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory of the system's evolution. aip.org

Applications of MD simulations for studying compounds like this compound include:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt and their relative stabilities.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which influences its solubility and reactivity.

Ligand-Protein Binding: If the compound is being investigated as a potential drug, MD simulations can be used to study the stability of its complex with a target protein. tandfonline.comtandfonline.com This involves analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. tandfonline.comtandfonline.com

The table below outlines typical parameters and findings from MD simulations of small molecules interacting with proteins, which would be relevant for studies involving this compound.

Simulation ParameterTypical Value/ObservationSimulation SoftwareReference
Simulation Time 100 nsGROMACS, Maestro aip.orgtandfonline.com
Force Field OPLSaa, AMBERGROMACS, AMBER aip.org
RMSD of Complex Low variation indicates a stable bindingMaestro tandfonline.com
Intermolecular Interactions Analysis of hydrogen bonds, hydrophobic interactions, and salt bridgesMaestro tandfonline.com

Structural Modifications and Analogues of 2 Pyridin 2 Yl Butanoic Acid

Variations in the Butanoic Acid Side Chain

Modifications to the butanoic acid side chain of 2-(pyridin-2-yl)butanoic acid have been explored through homologation, branching, and derivatization of the carboxylic acid group. These changes can influence the molecule's size, shape, and chemical reactivity.

Homologation and Branching Studies

Homologation involves the extension of the alkyl chain, while branching introduces alkyl groups to the chain. An example of a branched analogue is 3-methyl-2-(pyridin-2-yl)butanoic acid. This compound, with a molecular formula of C10H13NO2 and a molecular weight of 179.22, features a methyl group at the third position of the butanoic acid chain. smolecule.comfluorochem.co.ukchemscene.com The presence of this methyl group introduces a chiral center and can impact the molecule's interaction with biological targets. The structural complexity arising from the combination of the pyridine (B92270) ring and the branched aliphatic acid imparts distinct chemical and biological properties. smolecule.com

Table 1: Properties of 3-Methyl-2-(pyridin-2-yl)butanoic acid Analogues

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature
3-Methyl-2-(pyridin-3-yl)butanoic acid C10H13NO2 179.22 Methyl group on the butanoic acid chain, pyridine ring at position 3. chemscene.com

Derivatives with Modified Carboxylic Acid Functionalities

The carboxylic acid group of this compound can be converted into other functional groups, such as esters and amides. msu.edu These modifications alter the compound's polarity, hydrogen bonding capabilities, and potential for further chemical reactions. For example, esterification of the carboxylic acid can increase lipophilicity. nih.gov Amide derivatives, formed by reacting the carboxylic acid with an amine, introduce a new site for hydrogen bonding. The properties of these derivatives are significantly different from the parent carboxylic acid. msu.edu For instance, N-substituted amides can have different boiling points and solubility profiles. msu.edu The conversion of a carboxylic acid to an amide or ester is a common strategy in medicinal chemistry to optimize a compound's properties. nih.gov

Substituent Effects on the Pyridine Ring

The introduction of various substituents onto the pyridine ring of this compound can significantly alter its electronic and steric properties, thereby influencing its reactivity and interactions.

Electronic and Steric Influences of Substituents

Table 2: Examples of Substituted this compound Analogues

Substituent Electronic Effect Potential Impact
Trifluoromethyl (CF3) Strong electron-withdrawing Increased acidity, altered binding affinity. mdpi.comnih.gov
Chloro (Cl) Electron-withdrawing Modified reactivity and intermolecular interactions. google.com

Positional Isomerism Studies

Table 3: Comparison of this compound and its Positional Isomer

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound Not available in search results C9H11NO2 165.19

Fusion and Incorporation of Other Heterocyclic Rings

To create more complex and potentially more active molecules, the pyridine ring of this compound can be fused with other rings, or the entire pyridine moiety can be replaced with other heterocyclic systems. Examples include analogues containing imidazo[1,2-a]pyrimidine (B1208166), quinoline (B57606), and pyrrole (B145914) rings.

The imidazo[1,2-a]pyrimidine system is a bicyclic heterocycle that has been incorporated into analogues such as 2-(imidazo[1,2-a]pyrimidin-2-yl)butanoic acid. bldpharm.com This modification significantly increases the size and complexity of the molecule. Quinoline, a fused benzene (B151609) and pyridine ring system, can also be used to create analogues like 2-pyridin-2-yl-quinoline-4-carboxylic acid. sigmaaldrich.com In this case, the butanoic acid side chain is replaced by a carboxylic acid directly attached to the quinoline ring. Pyrrole, a five-membered aromatic heterocycle, is another building block used to create analogues. mdpi.comnih.gov The incorporation of these different heterocyclic systems can lead to compounds with diverse biological activities. mdpi.commdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-Methyl-2-(pyridin-2-yl)butanoic acid drugbank.com
4-(Pyridin-2-yl)butanoic acid chemscene.commdpi.commolport.com
Trifluoromethyl
Chloro
Methyl
Imidazo[1,2-a]pyrimidin-2-yl
Quinoline
Pyrrole
2-(pyridin-3-yl)butanoic acid
4-(pyridin-3-yl)butanoic acid
2-pyridin-2-yl-quinoline-4-carboxylic acid
2-(imidazo[1,2-a]pyrimidin-2-yl)butanoic acid
3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid

Advanced Research Applications in Chemical Sciences

Role in Catalysis and Ligand Design

The presence of both a nitrogen-containing heterocycle and a carboxylic acid group makes 2-(Pyridin-2-yl)butanoic acid and its derivatives attractive candidates for the design of novel ligands for transition metal-catalyzed reactions. These functional groups can act in concert or independently to coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Coordination Chemistry with Transition Metals

The pyridine (B92270) nitrogen and the carboxylate group of this compound are excellent donor sites for coordination with transition metals. The formation of stable chelate rings with metal ions is a key feature of its coordination chemistry. While extensive crystallographic data for complexes of the parent acid are not widely available in the public domain, the coordination behavior of analogous pyridine-carboxylic acid ligands has been extensively studied. These studies reveal that such ligands can form mononuclear, binuclear, or polynuclear complexes with varied geometries, including octahedral and square planar configurations. jscimedcentral.com

For instance, related pyridine-dicarboxylic acid linkers have been shown to construct a diversity of coordination polymers with metals such as manganese(II), cobalt(II/III), and nickel(II). nih.gov The coordination modes of the carboxylate groups (monodentate, bidentate, bridging) and the participation of the pyridine nitrogen lead to the formation of one-, two-, or three-dimensional structures. nih.govnih.gov It is anticipated that this compound would exhibit similar versatility in its coordination behavior, offering a rich field for the exploration of new metal-organic frameworks and coordination polymers.

Table 1: Potential Coordination Modes of this compound with Transition Metals

Coordination Site(s)Metal Ion ExamplePotential Geometry
Pyridine N, Carboxylate OCu(II)Square Planar
Carboxylate O (bridging)Mn(II)Octahedral (in polymers)
Pyridine NAg(I)Linear

Development as Ligands in Asymmetric Catalysis

Chiral derivatives of this compound hold considerable promise as ligands in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The introduction of stereocenters into the ligand framework allows for the creation of a chiral environment around a metal catalyst, which can then induce stereoselectivity in a chemical reaction.

Furthermore, the broader class of chiral pyridine-containing ligands has been extensively reviewed for its successful application in a wide range of asymmetric catalytic reactions. nih.gov These ligands have been shown to be effective in reactions such as the Henry reaction, where copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have demonstrated high enantioselectivity. The stereochemical outcome of these reactions is often highly dependent on the specific configuration of the chiral ligand employed.

Exploration in Organometallic Chemistry

The organometallic chemistry of this compound extends beyond its role as a simple coordinating ligand. The butanoic acid side chain and the pyridine ring can themselves be subject to transformations mediated by organometallic reagents. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to more complex molecular architectures.

One area of exploration involves the reaction of derivatives of this compound with organolithium or Grignard reagents. Such reactions can be directed to either the carboxylic acid functionality or to the pyridine ring, depending on the reaction conditions and the nature of the organometallic reagent. For example, the chemoselective nucleophilic acyl substitution of a diester derived from a related amino acid with 2-lithiumpyridine has been successfully employed as a key step in an enantioselective synthesis. scielo.br

The study of organometallic additions to related heterocyclic systems provides further insight into the potential reactivity of this compound. For instance, the addition of organometallic reagents to aziridine-2-carboxaldehydes, which share some structural similarities, has been shown to proceed with good to excellent stereoselectivity, influenced by the nature of the protecting groups and the substitution pattern of the heterocyclic ring. nih.gov

Utilization as a Precursor for Advanced Materials Development

The bifunctional nature of this compound makes it a valuable monomer or functionalizing agent for the development of advanced materials, particularly polymers with tailored properties.

Polymer Chemistry and Material Science Applications

The incorporation of this compound into polymer chains can impart specific properties to the resulting material, such as metal-coordinating capabilities, altered solubility, and modified thermal stability. While specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, the synthesis of pyridine-based polymers is a well-established area of research. researchgate.net

For instance, pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives have been synthesized and have shown interesting antimicrobial and fluorescence properties. mdpi.com This suggests that polymers functionalized with this compound could find applications in areas such as functional coatings, sensors, and biomedical materials.

Furthermore, the use of related dicarboxylic acids in the synthesis of bio-based polyesters and polyamides is a rapidly growing field. rsc.orgjst.vn These polymers are being explored as sustainable alternatives to petroleum-based plastics. The unique structure of this compound could lead to the development of novel bio-inspired polymers with unique performance characteristics.

Supramolecular Chemistry and Crystal Engineering Studies

The ability of this compound to participate in specific and directional non-covalent interactions, particularly hydrogen bonding, makes it a prime candidate for studies in supramolecular chemistry and crystal engineering. The goal of this field is to design and synthesize solid-state materials with desired structures and properties by controlling the way molecules assemble.

The combination of a carboxylic acid and a pyridine ring within the same molecule provides a powerful tool for the construction of supramolecular assemblies. The carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust and predictable hydrogen-bonding motifs, known as supramolecular synthons.

The "acid-pyridine" heterosynthon, a cyclic hydrogen-bonded motif, is a particularly well-studied and reliable interaction in crystal engineering. researchgate.net The formation of this synthon is highly probable when a carboxylic acid and a pyridine are co-crystallized. researchgate.net In the case of this compound, this interaction can occur intermolecularly, leading to the formation of dimers, chains, or more complex networks. The resulting supramolecular architecture will be influenced by factors such as the steric hindrance around the interacting groups and the presence of other competing hydrogen bond donors or acceptors. The study of co-crystals of related pyridine and carboxylic acid derivatives has provided valuable insights into the factors that govern the formation of these supramolecular structures. rsc.org

Hydrogen Bonding Networks and Intermolecular Interactions

In the crystalline state, carboxylic acids commonly form robust dimeric structures through pairs of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. It is highly probable that this compound also exhibits this homosynthon. Beyond this, the presence of the pyridine ring introduces the possibility of forming heterosynthons, most notably the strong and directional O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. This particular interaction is a well-established and reliable motif in crystal engineering.

The interplay between these potential hydrogen bonding sites—the carboxyl-carboxyl homodimer and the acid-pyridine heterodimer—governs the resulting supramolecular structure. The specific arrangement adopted in the solid state will be influenced by factors such as steric hindrance and the energetic favorability of the competing interactions. The flexible butanoic acid chain also allows for conformational adaptability, which can further influence the packing efficiency and the stability of the crystal lattice. vulcanchem.com

Table 1: Potential Hydrogen Bonding Motifs in this compound

Interaction Type Description Key Functional Groups Involved
Carboxylic Acid Dimer Formation of a cyclic dimer through two O-H···O hydrogen bonds. Carboxylic Acid - Carboxylic Acid
Acid-Pyridine Heterosynthon A strong hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. Carboxylic Acid - Pyridine
C-H···O Interactions Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors. Aliphatic/Aromatic C-H and Carboxyl Oxygen
π-π Stacking Non-covalent interaction between the aromatic pyridine rings of adjacent molecules. Pyridine Ring - Pyridine Ring

Cocrystallization Phenomena and Solid-State Forms

Cocrystallization has emerged as a significant strategy in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of solid materials without altering their chemical structure. This compound, with its capacity to form robust hydrogen bonds, is a prime candidate for the formation of cocrystals with various coformers.

A notable example is the formation of cocrystals between this compound and benzoic acid. vulcanchem.com In this multi-component system, the molecular recognition events are driven by the formation of specific and stable hydrogen-bonded synthons. The interaction between the carboxylic acid groups of both molecules and the pyridine nitrogen of this compound leads to a unique crystalline structure with distinct properties compared to the individual components. The study of such cocrystals via techniques like X-ray crystallography is crucial to understanding the underlying hydrogen-bonding networks that govern their formation and stability. vulcanchem.com

The exploration of different solid-state forms, including polymorphs and solvates, is a critical aspect of materials science. While specific studies on the polymorphism of this compound are not extensively documented in the reviewed literature, the potential for different crystalline arrangements exists due to the molecule's conformational flexibility and the variety of possible intermolecular interactions. The conditions of crystallization, such as the choice of solvent, temperature, and saturation level, can significantly influence which solid-state form is obtained. Each distinct form would exhibit unique physical properties, including melting point, solubility, and stability.

Table 2: Investigated Solid-State Forms of this compound

Solid-State Form Coformer/Description Primary Intermolecular Interactions
Cocrystal Benzoic Acid O-H···N (Acid-Pyridine), O-H···O (Acid-Acid)

Development of Novel Analytical Methods and Reagents

The accurate quantification and characterization of this compound in various matrices necessitate the development of robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound, particularly for assessing its purity. vulcanchem.com A typical HPLC method would employ a C18 reversed-phase column, which separates compounds based on their hydrophobicity. vulcanchem.com

For more complex analyses, such as the determination of the compound in biological fluids or as a low-level impurity, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly suitable. An LC-MS method would combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for confident identification and quantification. The development of such a method would involve the optimization of several parameters, including the mobile phase composition, the ionization source (e.g., electrospray ionization - ESI), and the mass spectrometric conditions (e.g., selected ion monitoring - SIM or multiple reaction monitoring - MRM).

While the primary analytical focus on this compound has been its determination as an analyte, its structural features suggest potential applications as an analytical reagent. The pyridine and carboxylic acid moieties can act as chelating agents for metal ions. This property could be exploited in the development of new reagents for the complexometric titration or spectrophotometric determination of certain metals. However, specific applications of this compound as a developed analytical reagent are not widely reported in the current scientific literature.

Table 3: Applicable Analytical Techniques for this compound

Analytical Technique Application Key Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment, Quantification C18 column, mobile phase composition, UV detection wavelength
Liquid Chromatography-Mass Spectrometry (LC-MS) Trace analysis, Identification in complex matrices Ionization source, mass analyzer settings, separation conditions

Retrosynthetic Analysis of 2 Pyridin 2 Yl Butanoic Acid

Identification of Key Disconnections and Strategic Bonds

The structure of 2-(pyridin-2-yl)butanoic acid presents two primary strategic bonds for disconnection, leading to two distinct retrosynthetic pathways.

Disconnection of the Cα-Cβ bond: This bond is located within the butanoic acid side chain, specifically between the carbon atom alpha to the carboxyl group and the adjacent carbon. This is a common disconnection strategy for carboxylic acids, often leading back to a malonic ester or a similar carbanion equivalent.

Disconnection of the Pyridine-C bond: This involves breaking the bond between the C2 position of the pyridine (B92270) ring and the butanoic acid side chain. This approach focuses on methods for the alkylation of pyridine derivatives.

These two disconnections form the basis for constructing different synthetic routes to the target molecule.

Application of Functional Group Interconversions (FGIs) in Retrosynthesis

Functional Group Interconversions (FGIs) are crucial for transforming one functional group into another to facilitate a key bond-forming reaction or to utilize more convenient starting materials.

In the retrosynthesis of this compound, the carboxylic acid group itself can be considered a product of an FGI. For instance, the carboxylic acid can be retrosynthetically derived from:

A nitrile: The butanoic acid can be envisioned as arising from the hydrolysis of 2-(pyridin-2-yl)butanenitrile. This nitrile, in turn, can be formed through the nucleophilic substitution of a halide with a cyanide ion.

An ester: The target molecule can be obtained by the hydrolysis of an ester, such as ethyl 2-(pyridin-2-yl)butanoate. Esters are often the direct products of the bond-forming reactions in the proposed synthetic pathways.

An alcohol: The carboxylic acid could be formed by the oxidation of the corresponding primary alcohol, 2-(pyridin-2-yl)butan-1-ol.

These FGIs provide flexibility in the synthetic design, allowing for the selection of the most efficient and practical route.

Comparison of Retrosynthetic Pathways for Efficiency and Selectivity

A comparison of the two proposed retrosynthetic pathways reveals differences in their potential efficiency and selectivity.

Pathway A (via Cα-Cβ Disconnection):

Advantages: This pathway utilizes the well-established malonic ester synthesis, which is generally high-yielding and reliable. The starting materials, such as 2-(chloromethyl)pyridine and diethyl malonate, are commercially available. The reaction conditions are typically mild.

Pathway B (via Pyridine-C Disconnection):

Advantages: This approach can be more direct, potentially involving a single C-C bond-forming step. The use of organometallic reagents allows for the direct formation of the carbon skeleton.

Disadvantages: The generation of 2-pyridyl Grignard or organolithium reagents can be challenging due to the presence of the nitrogen atom, which can react with the organometallic species. These reagents are also highly reactive and may require strictly anhydrous conditions and low temperatures. Regioselectivity can be an issue if substituted pyridines are used. The reaction of the organometallic reagent with an α-halo ester may lead to side reactions.

The following table summarizes the key aspects of the two pathways:

FeaturePathway A (Cα-Cβ Disconnection)Pathway B (Pyridine-C Disconnection)
Key Reaction Malonic ester synthesisGrignard or organolithium reaction
Starting Materials 2-(Chloromethyl)pyridine, Diethyl malonate2-Bromopyridine, Ethyl 2-bromobutanoate
Number of Steps Generally more steps (alkylation, hydrolysis, decarboxylation)Potentially fewer steps
Selectivity Potential for dialkylationRegioselectivity can be an issue with substituted pyridines
Reaction Conditions Generally milderOften require inert atmospheres and low temperatures

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